

Technical Guide: Physical Properties & Handling of Cefuroxime Axetil-d3

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Compound of Interest

Compound Name: Cefuroxime Axetil-d3

Cat. No.: B12409502

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Executive Summary

This technical guide details the physicochemical profile of **Cefuroxime Axetil-d3**, a stable isotope-labeled internal standard (IS) used primarily in LC-MS/MS bioanalysis. While chemically mirroring the therapeutic prodrug Cefuroxime Axetil, the deuterated form requires specific handling protocols to maintain isotopic integrity and prevent ester hydrolysis. This document provides researchers with validated solubility data, stability profiles, and storage methodologies to ensure analytical precision.

Molecular Identity & Physicochemical Profile[1][2][3]

Cefuroxime Axetil-d3 is the deuterated ester prodrug of the cephalosporin antibiotic Cefuroxime. It exists as a mixture of two diastereomers (Isomers A and B), a critical characteristic that influences chromatographic behavior.

| Property | Description |
|-------------------|---|
| Chemical Name | (6R,7R)-3-(carbamoyloxymethyl)-7-[[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-acetoxyethyl ester-d3 |
| Isotopic Labeling | Typically labeled on the O-methyl group or the acetoxyethyl methyl group (Verify specific CoA). [1] [2] [3] |
| Molecular Weight | ~513.50 g/mol (varies by specific d3 position vs. unlabeled MW of 510.48) |
| Physical State | White to off-white amorphous powder |
| Stereochemistry | Diastereomeric Mixture (approx. 1:1). Researchers must account for double peaks in chromatography. |
| Hygroscopicity | High. The amorphous form is prone to moisture absorption and subsequent gelation. |

Solubility Profile & Solvent Selection

The "Axetil" moiety renders the molecule lipophilic, significantly altering solubility compared to the parent Cefuroxime sodium salt. **Cefuroxime Axetil-d3** is hydrophobic and unstable in aqueous media over time.

Solubility Data Table

| Solvent | Solubility Rating | Application Notes |
|--------------|-----------------------------|--|
| DMSO | Freely Soluble (>100 mg/mL) | Recommended for Primary Stock Solutions. |
| Methanol | Soluble | Good for secondary dilutions; potential for slow methanolysis if stored long-term. |
| Acetonitrile | Soluble | Suitable for working solutions and LC mobile phases. |
| Acetone | Freely Soluble | Excellent solubility but high volatility limits analytical use. |
| Water | Insoluble / Poor | Do NOT use for stock preparation. Promotes hydrolysis. |
| 0.1 M HCl | Slightly Soluble | Acidic pH improves solubility slightly compared to water but risks degradation. |

Protocol: Primary Stock Solution Preparation

- Objective: Prepare a stable 1.0 mg/mL stock solution.
- Critical Control: Minimize exposure to atmospheric moisture.[4]
- Equilibration: Allow the **Cefuroxime Axetil-d3** vial to reach room temperature before opening to prevent condensation.
- Weighing: Weigh the target amount (e.g., 1 mg) into a low-actinic (amber) glass vial.
- Dissolution: Add DMSO (Dimethyl Sulfoxide) to achieve concentration.
 - Why DMSO? It prevents hydrolysis and ensures complete solubilization of both diastereomers.
- Mixing: Vortex for 30 seconds. Ensure no particulate matter remains.

- Storage: Aliquot immediately into single-use vials and store at -20°C or -80°C.

Stability Dynamics

The stability of **Cefuroxime Axetil-d3** is governed by two main factors: Ester Hydrolysis and Diastereomeric Interconversion.

Hydrolytic Degradation (pH Sensitivity)

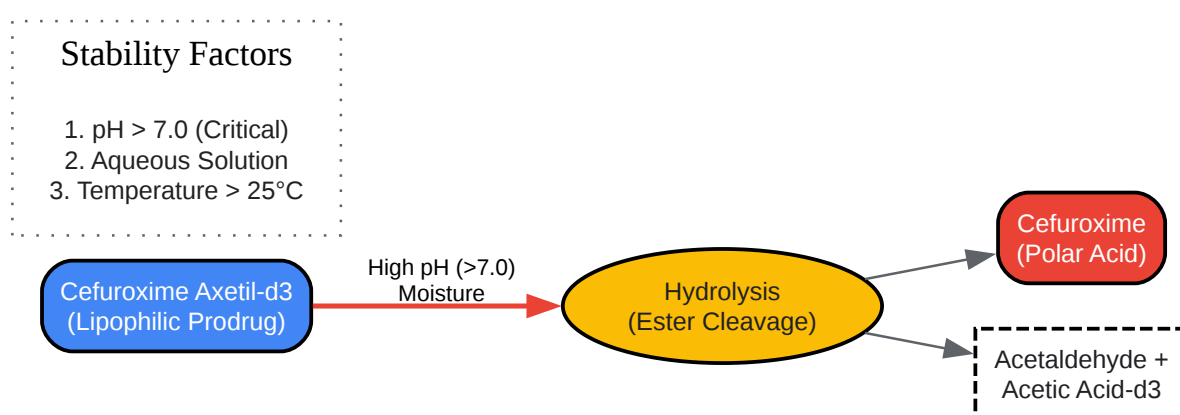
The 1-acetoxyethyl ester bond is highly susceptible to hydrolysis, converting the prodrug back into Cefuroxime (parent acid), acetaldehyde, and acetic acid.

- Optimum pH: Stability is maximal between pH 3.5 and 5.5.[5]
- Alkaline Instability: At pH > 7.0, rapid hydrolysis occurs (saponification).
- Acidic Instability: At pH < 2.0,

-lactam ring opening may occur alongside ester hydrolysis.

Degradation Pathway Diagram

The following diagram illustrates the primary breakdown mechanism researchers must avoid.



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Figure 1: Hydrolytic degradation pathway of **Cefuroxime Axetil-d3**. The ester bond cleavage is the primary failure mode in aqueous or alkaline environments.

Photostability & Thermal Stability

- Light: Sensitive to photodegradation. Must be handled under yellow light or in amber glassware.
- Temperature:
 - Solid State: Stable at -20°C for >2 years.
 - Solution (DMSO): Stable at -20°C for 6 months.
 - Solution (Water/MeOH): Degrades within hours/days at room temperature.

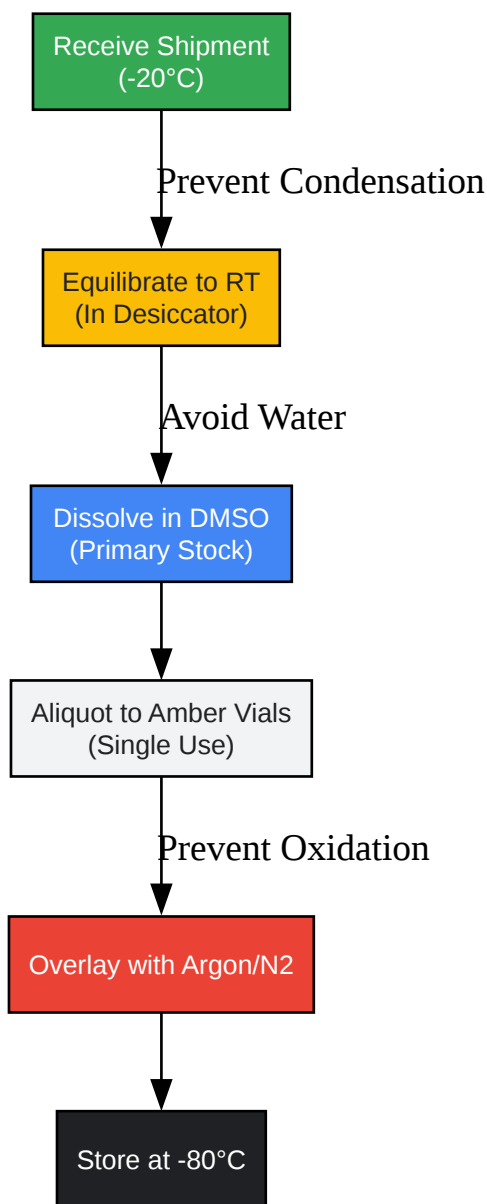
Handling & Storage Protocols

To ensure data integrity, the following "Self-Validating" storage system is recommended.

Storage Workflow

| Condition | Protocol | Rationale |
|-------------------|--|--|
| Long-Term Storage | -20°C (or -80°C) | Arrests kinetic degradation and prevents diastereomer ratio shift. |
| Container | Amber Glass Vials with Teflon-lined caps | Prevents UV damage and solvent evaporation. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen and moisture; prevents oxidation of the furan ring. |
| Thawing | Desiccator Warm-up | Prevent water condensation on the cold powder (hygroscopic). |

Diagram: Recommended Handling Workflow



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Figure 2: Step-by-step handling workflow to maximize the shelf-life of deuterated standards.[3]

Analytical Application (LC-MS/MS)

When developing bioanalytical methods, the physical properties of **Cefuroxime Axetil-d3** dictate specific chromatographic considerations.

Diastereomer Separation

Because Cefuroxime Axetil contains two chiral centers, it exists as diastereomers A and B. In Reverse Phase Chromatography (RPC):

- Phenomenon: You will likely observe two distinct peaks (or a split peak) for the analyte.
- Integration Strategy: You must integrate both peaks to quantify the total drug.
- Isotope Effect: The d3-labeled internal standard will co-elute with the unlabeled analyte diastereomers. Ensure the resolution between Isomer A and Isomer B is consistent for both the analyte and the IS.

Mobile Phase Compatibility

- Avoid: High pH mobile phases (> pH 7.0).
- Recommend: Acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile) to stabilize the ester bond during the run.

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